3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

Catalog No.
S614323
CAS No.
165534-43-0
M.F
C11H14N3O5P
M. Wt
299.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)...

CAS Number

165534-43-0

Product Name

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one

IUPAC Name

diethyl (4-oxo-1,2,3-benzotriazin-3-yl) phosphate

Molecular Formula

C11H14N3O5P

Molecular Weight

299.22 g/mol

InChI

InChI=1S/C11H14N3O5P/c1-3-17-20(16,18-4-2)19-14-11(15)9-7-5-6-8-10(9)12-13-14/h5-8H,3-4H2,1-2H3

InChI Key

AJDPNPAGZMZOMN-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1

Synonyms

165534-43-0;DEPBT;3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one;3-(Diethoxyphosphoryloxy)-1,2,3-benzotrizin-4(3H)-one;Diethyl(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)phosphate;MFCD01236967;SBB059481;3-(diethoxyphosphoryloxy)-3h-benzo[d][1,2,3]triazin-4-one;diethyl(4-oxo-1,2,3-benzotriazin-3-yl)phosphate;3-diethoxyphosphoryloxy-1,2,3-benzotriazin-4(3h)-one;3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-(3h)-one;diethyl4-oxobenzo[d][1,2,3]triazin-3(4h)-ylphosphate;3-[(diethoxyphosphinyl)oxy]-1,2,3-benzotriazin-4(3h)-one;diethyl4-oxobenzo[d]1,2,3-triazin-3-ylphosphate;495964_ALDRICH;PubChem12710;ACMC-209dsm;AC1N8E2T;SCHEMBL76069;KSC490C6T;C11H14N3O5P;CTK3J0169;AJDPNPAGZMZOMN-UHFFFAOYSA-N;MolPort-000-165-528;ZINC2573666

Canonical SMILES

CCOP(=O)(OCC)ON1C(=O)C2=CC=CC=C2N=N1

The exact mass of the compound 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one, commonly known as DEPBT, is a phosphonium-type peptide coupling reagent designed for the formation of amide bonds. It is primarily utilized in solution and solid-phase peptide synthesis where maintaining stereochemical integrity is critical. Unlike hygroscopic uronium or phosphonium salt reagents (e.g., HBTU, BOP), DEPBT is a neutral, crystalline solid that is stable at room temperature for extended periods, simplifying handling and storage in a laboratory or manufacturing setting. Its core function is to facilitate amide bond formation with a demonstrably low risk of racemization, a crucial factor for the synthesis of biologically active and stereochemically pure peptides.

Substituting DEPBT with more common uronium/aminium reagents like HBTU or TBTU, or even other phosphonium salts like BOP, is often not viable in demanding synthetic applications. Such substitutions can introduce significant process and purity risks. For instance, uronium salts such as HBTU carry an inherent risk of causing N-terminal guanidinylation, a side reaction that irreversibly caps the peptide chain and complicates purification. Phosphonium reagents like BOP, while avoiding guanidinylation, generate the carcinogenic byproduct hexamethylphosphoramide (HMPA). More critically, in syntheses involving racemization-prone fragments or sterically hindered amino acids, switching from DEPBT to these alternatives can lead to a significant loss of stereochemical purity or failed couplings, compromising the yield and biological activity of the final product.

Superior Racemization Suppression in Peptide Fragment Coupling

In a direct comparison of racemization during the coupling of Z-Phg-OH with H-Pro-NH2, DEPBT demonstrated significantly higher resistance to epimerization than common phosphonium and uronium reagents. The use of DEPBT resulted in only 0.8% of the undesired D-L diastereomer, a 7.8-fold reduction compared to BOP and a 14.3-fold reduction compared to HBTU under the tested conditions.

Evidence DimensionFormation of D-L Diastereomer (%)
Target Compound Data0.8% (DEPBT)
Comparator Or BaselineBOP: 6.2%; PyBOP: 5.8%; HBTU: 11.4%
Quantified Difference7.8x to 14.3x lower D-L diastereomer formation vs. common reagents
ConditionsCoupling of Z-Phg-OH and H-Pro-NH2 in THF with DIEA as base.

This directly translates to higher enantiomeric purity of the final peptide, reducing costly and difficult purification steps and maximizing the yield of the biologically active stereoisomer.

Process Purity Advantage: Avoidance of Guanidinylation Side Products

Unlike aminium/uronium-type reagents such as HBTU, HATU, and HCTU, DEPBT is a phosphonium-based reagent. Its activation mechanism does not involve a reactive guanidinium species, thereby completely avoiding the risk of the N-terminal guanidinylation side reaction. This side reaction is a known issue with uronium salts, especially in slow or difficult couplings, leading to irreversible chain termination and the formation of difficult-to-remove impurities.

Evidence DimensionPotential for N-terminal Guanidinylation
Target Compound DataDoes not occur
Comparator Or BaselineKnown side reaction for HBTU, HATU, HCTU
Quantified DifferenceQualitative (Elimination of a side reaction pathway)
ConditionsGeneral Solid-Phase Peptide Synthesis (SPPS) or solution-phase coupling.

Eliminating this side reaction pathway simplifies process development and purification, leading to cleaner crude products, higher overall yields, and reduced manufacturing costs.

Enabling Synthesis of Sterically Hindered Peptides and Cyclization

DEPBT has proven to be a highly effective reagent for challenging synthetic steps where other reagents may fail, such as the coupling of sterically hindered amino acids (e.g., α,α-disubstituted amino acids like Aib) and in macrocyclization reactions. For example, DEPBT has been successfully used in the synthesis of complex natural products and for head-to-tail cyclization of linear peptides where it was shown to be a superior reagent. This efficiency in difficult couplings prevents stalling of the synthesis and allows access to complex target molecules.

Evidence DimensionEffectiveness in Difficult Couplings
Target Compound DataDemonstrated high efficiency for hindered couplings (e.g., Aib) and cyclization
Comparator Or BaselineStandard reagents (e.g., carbodiimides) often provide low yields or fail in these contexts
Quantified DifferenceEnables successful synthesis where alternatives are inefficient
ConditionsSynthesis of complex peptides, sterically hindered sequences, and macrocyclization.

This allows for the successful synthesis of complex or non-natural peptides that are inaccessible with standard reagents, preventing project failure and expanding synthetic possibilities.

Pharmaceutical Fragment Condensation and Convergent Synthesis

For multi-step syntheses of peptide APIs where valuable, chiral peptide fragments are coupled. The extremely low racemization risk associated with DEPBT protects the stereochemical integrity of expensive intermediates, maximizing the yield of the correct final diastereomer.

Synthesis of Peptides with Sterically Hindered or Non-Natural Amino Acids

When the target peptide contains challenging residues such as Aib (α-aminoisobutyric acid), N-methylated amino acids, or other sterically bulky building blocks. DEPBT's demonstrated effectiveness in these difficult couplings makes it the reagent of choice to ensure high-yield bond formation where standard reagents would fail.

High-Purity cGMP Manufacturing and Process Scale-Up

In regulated manufacturing environments where a clean and predictable impurity profile is critical. DEPBT's phosphonium mechanism avoids guanidinylation side products common to HBTU/HATU, simplifying downstream purification and ensuring a more robust and reproducible chemical process.

Macrocyclization of Linear Peptides

For the head-to-tail or side-chain cyclization of linear peptide precursors to generate constrained cyclic peptides. DEPBT has been shown to be a superior reagent for these intramolecular couplings, often providing better yields compared to alternatives and minimizing racemization at the activation site.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

DEPBT

Dates

Last modified: 08-15-2023

Explore Compound Types